molecular formula C16H16ClN3O5S2 B2576117 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide CAS No. 1099772-08-3

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide

Cat. No. B2576117
CAS RN: 1099772-08-3
M. Wt: 429.89
InChI Key: KLHMIETYFJIRNO-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CTN-986, and it has been synthesized using various methods. In

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Derivatives Synthesis : Studies have shown the synthesis of heterocyclic derivatives using compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide. These derivatives have potential applications in medicinal chemistry and drug design (Tyrkov, 2006).

  • Alzheimer’s Disease Drug Candidates : Research indicates the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for treating Alzheimer’s disease, highlighting the relevance of such compounds in neurodegenerative disease research (Rehman et al., 2018).

  • Biological Active O-substituted Derivatives : A series of biologically active O-substituted derivatives of a similar sulfonamide piperidine compound were synthesized and evaluated for their activity against various enzymes, suggesting the potential of these compounds in enzyme inhibition studies (Khalid et al., 2013).

  • Antimicrobial and Antifungal Activity : Certain derivatives of this compound have shown potential antibacterial activity against various bacterial strains and antifungal activity against fungal pathogens, indicating their potential in antimicrobial research (Sowmya et al., 2018).

  • Antibacterial Potentials : Acetamide derivatives bearing a similar piperidine nucleus were synthesized and evaluated for their antibacterial potentials, suggesting the role of these compounds in developing new antibacterial agents (Iqbal et al., 2017).

  • Anticancer Agent Synthesis : Research on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related to the compound , has been conducted to evaluate them as anticancer agents, underscoring the importance of these compounds in cancer research (Rehman et al., 2018).

Additional Applications

  • BSA Binding and Molecular Docking : New compounds derived from a similar structure were synthesized and evaluated for their BSA binding studies and acetylcholinesterase (AChE) activities, with molecular docking studies helping in understanding their mechanism of action (Iqbal et al., 2020).

  • Serotonin Receptor Studies : A study on benzamide derivatives as potent serotonin 4 receptor agonists also sheds light on the potential use of similar compounds in studying neurotransmitter receptors (Sonda et al., 2003).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(3-nitrophenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S2/c17-14-7-8-15(26-14)27(24,25)19-9-2-1-6-13(19)16(21)18-11-4-3-5-12(10-11)20(22)23/h3-5,7-8,10,13H,1-2,6,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHMIETYFJIRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-nitrophenyl)piperidine-2-carboxamide

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